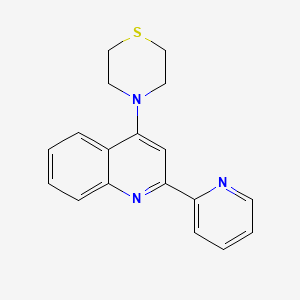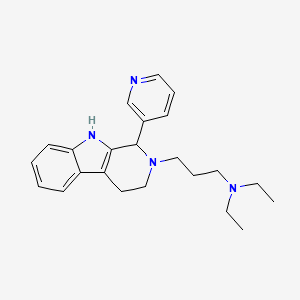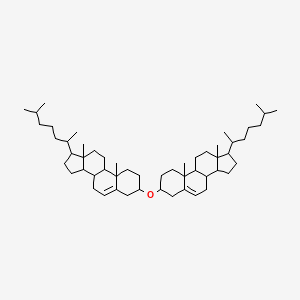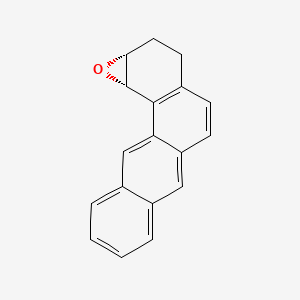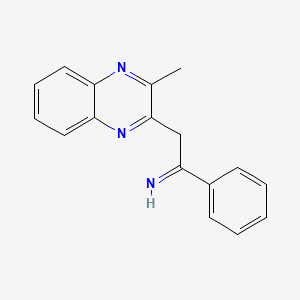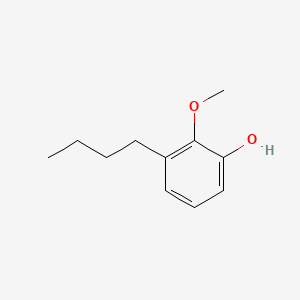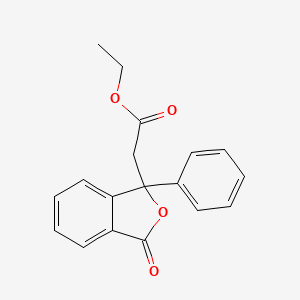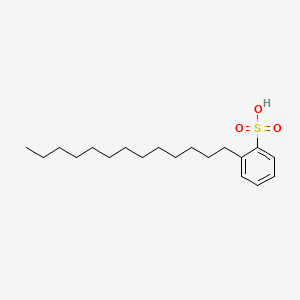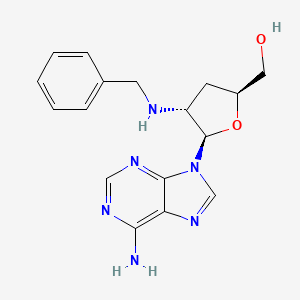![molecular formula C25H26N4O10 B12805327 (2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-68-0](/img/structure/B12805327.png)
(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipeptidyl Polyoxin L analog is a synthetic compound derived from the naturally occurring polyoxins, which are peptidyl nucleoside antibiotics. These compounds are known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis . The analogs of polyoxin L have been developed to improve the pharmacokinetic properties and biological activity of the original compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dipeptidyl Polyoxin L analog typically involves the modification of the polyoxin structure to enhance its stability and efficacy. One common approach is the synthesis of carbocyclic polyoxin C analogs. For instance, a carbocyclic uracil polyoxin C analog can be prepared from an acylnitroso-derived hetero-Diels-Alder cycloadduct . Another method involves the use of benzyloxycarbonyl-protected alpha-amino fatty acid p-nitrophenyl ester and uracil polyoxin C, followed by transfer hydrogenolysis using palladium black and formic acid to yield diastereomeric dipeptidyl polyoxin L analogs .
Industrial Production Methods
Industrial production methods for Dipeptidyl Polyoxin L analogs are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control measures, would apply to the production of these compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Dipeptidyl Polyoxin L analogs undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Dipeptidyl Polyoxin L analogs include:
Palladium black and formic acid: for transfer hydrogenolysis.
Acylnitroso-derived hetero-Diels-Alder cycloadducts: for the synthesis of carbocyclic analogs.
Major Products Formed
The major products formed from these reactions are typically diastereomeric dipeptidyl polyoxin L analogs with enhanced antifungal activity and improved pharmacokinetic properties .
Applications De Recherche Scientifique
Dipeptidyl Polyoxin L analogs have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Dipeptidyl Polyoxin L analog involves the inhibition of chitin synthase, an enzyme responsible for the synthesis of chitin, a key component of fungal cell walls . By inhibiting this enzyme, the compound disrupts the formation of chitin, leading to osmotic sensitivity, abnormal morphology, and growth arrest in fungal cells . This mechanism makes Dipeptidyl Polyoxin L analog a potent antifungal agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Polyoxin B
- Polyoxin D
- Nikkomycin Z
Comparison
Dipeptidyl Polyoxin L analog is unique in its enhanced stability and improved pharmacokinetic properties compared to other polyoxins and nikkomycins . While polyoxins and nikkomycins are also effective chitin synthase inhibitors, the analogs of polyoxin L have been specifically designed to overcome the limitations of poor cellular uptake and metabolic instability observed in the natural compounds .
Propriétés
Numéro CAS |
86632-68-0 |
|---|---|
Formule moléculaire |
C25H26N4O10 |
Poids moléculaire |
542.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C25H26N4O10/c26-16(11-12-1-5-14(6-2-12)38-15-7-3-13(30)4-8-15)22(34)28-18(24(35)36)21-19(32)20(33)23(39-21)29-10-9-17(31)27-25(29)37/h1-10,16,18-21,23,30,32-33H,11,26H2,(H,28,34)(H,35,36)(H,27,31,37)/t16-,18-,19-,20+,21?,23+/m0/s1 |
Clé InChI |
PCGZLHJGOAQSFE-DFSHTBJVSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)OC4=CC=C(C=C4)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)OC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


